7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid
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Description
7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H13F3N2O4 and its molecular weight is 294.23. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Intermediates
- The Schmidt reaction with tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate using trifluoroacetic acid produces a saturated fused heterocyclic system, which is a valuable intermediate for N-substituted diazepines synthesis (Moskalenko & Boev, 2014).
- Synthesis of disubstituted 1,4-diazepines demonstrates the compound's relevance in developing compounds with affinity to GABAA-receptor subtypes (Briel et al., 2010).
Formation of Novel Heterocyclic Systems
- Research shows the synthesis of various heterocyclic systems like thiazolo[5,4-e][1,2,3,4]tetrazolo[5,1-c]pyrrolo[1,2-a][1,4]diazepine, indicating the compound's utility in creating diverse molecular structures (Shafiee & Shekarchi, 2002).
Diverse Chemical Properties and Reactions
- The compound is involved in the synthesis of diazepinium iodides and its reduction to N-aralkyl-N'-aryltetramethylenediamines, highlighting its versatility in chemical reactions (Hedrera & Perillo, 2000).
- Studies on the formation of new ring systems like imidazo[2,1-c]pyrrolo[1,2-a][1,4]diazepine-3,9-dione illustrate the compound's role in generating novel chemical structures (Schmidt et al., 2008).
Crystal Structure Analysis
- Crystallographic studies of compounds like C17H18N2O4 provide insights into the molecular structure, conformations, and potential interactions, which are crucial for understanding the compound's chemical behavior (Toze et al., 2011).
Synthesis of Hybrid Compounds
- The compound is instrumental in synthesizing hybrid compounds such as optically active hybrid 1H-1,5-benzodiazepine–1,4-dihydropyridines, showcasing its utility in creating complex molecules with potential biological activities (Torres & Rebolledo, 2016).
Properties
IUPAC Name |
7,8,9,9a-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.C2HF3O2/c12-9(13)8-3-5-11-4-1-2-7(11)6-10-8;3-2(4,5)1(6)7/h3,5,7H,1-2,4,6H2,(H,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMKRIJGQNQPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN=C(C=CN2C1)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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